molecular formula C20H25N5O B2762929 N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-4-carboxamide CAS No. 2034596-41-1

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-4-carboxamide

Cat. No.: B2762929
CAS No.: 2034596-41-1
M. Wt: 351.454
InChI Key: KWFNGOGLYBWULA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-4-carboxamide is a synthetic small molecule featuring a tetrahydroquinazoline core linked to an isonicotinamide group via a piperidine spacer. This molecular architecture is designed for innovative research, particularly in the field of oncology. The tetrahydroquinazoline scaffold is a recognized structure in medicinal chemistry with growing interest for its potential to be developed into therapeutic agents . Recent research highlights the significant interest in small molecules capable of modulating the expression and/or activity of the MYC family of oncogenes . The MYC transcription factor is a pivotal regulator of cell proliferation and apoptosis, and its dysregulation is a hallmark of a wide array of cancers, making it a highly sought-after yet challenging drug target . Compounds based on the tetrahydroquinazoline-piperidine framework are being investigated for their potential to address this challenge. The structural motif present in this compound could serve as a valuable chemical probe or a starting point for the development of novel targeted cancer therapies aimed at disrupting oncogenic signaling pathways . This product is provided for research purposes to support these explorations. It is supplied as a high-purity solid and should be stored in a cool, dry place. Researchers are advised to conduct their own stability and solubility studies for specific experimental conditions. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O/c1-14-22-18-5-3-2-4-17(18)19(23-14)25-12-8-16(9-13-25)24-20(26)15-6-10-21-11-7-15/h6-7,10-11,16H,2-5,8-9,12-13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFNGOGLYBWULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinazoline Ring: The quinazoline ring can be synthesized from anthranilic acid derivatives through cyclization reactions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions.

    Coupling with Isonicotinamide: The final step involves coupling the quinazoline-piperidine intermediate with isonicotinamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Recent studies have highlighted the potential of N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-4-carboxamide as a tankyrase inhibitor. Tankyrases are enzymes involved in the regulation of cellular processes such as proliferation and apoptosis, making them attractive targets for cancer therapy. Inhibition of tankyrase has been shown to suppress metastasis in various cancer models .

1.2 Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Research indicates that it may help mitigate neurodegenerative conditions by modulating pathways associated with oxidative stress and inflammation. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurological disorders .

Pharmacological Insights

2.1 Mechanism of Action
this compound operates through multiple mechanisms:

  • Inhibition of Enzymatic Activity: It inhibits specific enzymes linked to tumor growth and progression.
  • Radical Scavenging: The compound exhibits antioxidant properties that can neutralize free radicals, potentially reducing oxidative damage in cells .

2.2 Case Studies
Several case studies have documented the efficacy of this compound:

  • A study demonstrated its effectiveness in reducing tumor size in xenograft models of breast cancer.
  • Another trial showed improved cognitive function in animal models of Alzheimer's disease when treated with this compound.

Data Tables

Application Area Mechanism Study Reference
AnticancerTankyrase inhibition
NeuroprotectionOxidative stress modulation
Radical scavengingFree radical neutralization

Mechanism of Action

The mechanism of action of N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s core structure includes:

  • Piperidine-4-carboxamide backbone : A common feature in bioactive molecules, facilitating interactions with biological targets.
  • 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl group : A partially saturated quinazoline derivative with a methyl substituent, which may enhance lipophilicity and steric bulk.
  • Pyridine-4-carboxamide : Aromatic and hydrogen-bonding capabilities from the pyridine ring and carboxamide group.

Comparison with Structural Analogs

Below is a comparative analysis of structurally related compounds (Table 1):

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound: N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-4-carboxamide C₁₉H₂₅N₆O 353.45 2-methyl-tetrahydroquinazoline, pyridine-4-carboxamide Combines aromatic and saturated heterocycles; moderate LogD inferred
4-methyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide () C₂₃H₂₈N₆OS 436.57 Thiazole-5-carboxamide, pyrrole substituent Higher molecular weight; sulfur atom may influence solubility
N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide () C₂₁H₂₈N₆O₂ 396.50 Pyrazine-carboxamide, methoxyethyl group 6 H-bond acceptors, LogD = -3.04 (pH 7.4); highly polar
N-phenyl-N-(1-(((5S)-5-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)piperidin-4-yl)propionamide () C₂₆H₃₃N₂O₂ 417.56 Tetrahydronaphthalene, hydroxy group Chiral center; potential for hydrogen bonding via -OH group

Analysis of Substituent Effects

Aromatic vs. Heteroaromatic Rings :

  • The pyridine-4-carboxamide in the target compound provides aromaticity and hydrogen-bonding capacity, contrasting with the thiazole-5-carboxamide in ’s analog, which introduces sulfur-mediated hydrophobic interactions .
  • The pyrazine-carboxamide in ’s compound offers additional nitrogen atoms, increasing polarity and reducing LogD compared to the target compound .

Saturated vs. Partially Saturated Moieties :

  • The 2-methyl-tetrahydroquinazoline in the target compound introduces a partially saturated ring, balancing rigidity and flexibility. This contrasts with the fully aromatic tetrahydronaphthalene in ’s analog, which may enhance planar stacking interactions .

Functional Group Impact :

  • Methoxyethyl () and hydroxy () groups significantly alter solubility and LogD. The target compound lacks such polar groups, suggesting intermediate lipophilicity.

Research Findings and Implications

  • Synthetic Accessibility : The piperidine-4-carboxamide scaffold is synthetically versatile, as demonstrated by analogs in and , which involve multi-step functionalization of the piperidine ring .
  • Physicochemical Properties : The absence of ionizable groups in the target compound (vs. ’s polar analogs) may favor blood-brain barrier penetration if intended for CNS targets.
  • Pharmacological Potential: While highlights piperidine-4-carboxamide derivatives in opioid analogs (e.g., fentanyl derivatives), the target compound’s tetrahydroquinazoline group suggests divergent biological targets, possibly kinase inhibition .

Biological Activity

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-4-carboxamide (CAS Number: 2034596-29-5) is a compound of significant interest due to its potential biological activities. This article aims to summarize the available research on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular FormulaC21H28N6O2
Molecular Weight396.5 g/mol
StructureStructure

Research suggests that this compound may exhibit several biological activities through various mechanisms:

  • Inhibition of Enzymes : It has been indicated that compounds with similar structures can act as inhibitors for specific enzymes involved in cancer progression and metastasis. Tankyrase inhibitors are one such class that has shown promise in preclinical studies for cancer treatment .
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially influencing neurological pathways. This is particularly relevant for compounds derived from piperidine and quinazoline structures, which are known to exhibit neuroactive properties .
  • Multitarget Activity : Computational predictions have suggested that related compounds can exhibit multitarget activity, including analgesic effects and inhibition of phospholipase D . This indicates a broad spectrum of potential applications in treating various conditions.

Anticancer Activity

The compound's structural analogs have been shown to possess anticancer properties through the inhibition of specific signaling pathways associated with tumor growth and metastasis. For instance, tankyrase inhibitors have demonstrated effectiveness in suppressing cancer cell proliferation .

Neuroprotective Effects

Given the presence of piperidine and quinazoline moieties in the structure, there is potential for neuroprotective effects. Studies on similar compounds indicate that they may help in conditions like Alzheimer's disease by modulating cholinergic activity .

Case Studies

  • In Vitro Studies : Preliminary studies on related compounds have shown promising results in inhibiting cancer cell lines. For example, a study demonstrated that derivatives with similar piperidine structures inhibited growth in breast cancer cell lines by inducing apoptosis .
  • Animal Models : In vivo studies using animal models have indicated that certain analogs can reduce tumor size and improve survival rates when administered alongside standard chemotherapy agents .

Q & A

Q. What are the optimal synthetic routes for N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-4-carboxamide, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the condensation of 2-methyl-5,6,7,8-tetrahydroquinazolin-4-amine with a piperidin-4-yl intermediate. Key steps include:
  • Catalyst Use : Palladium-based catalysts or acid/base catalysts (e.g., triethylamine) to facilitate coupling reactions.
  • Temperature Control : Maintaining reflux conditions (e.g., 80–120°C in toluene or DMF) to ensure reaction completion while minimizing side products .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) to isolate the final compound with >95% purity .
  • Yield Optimization : Adjusting stoichiometric ratios (e.g., 1.2 equivalents of pyridine-4-carboxylic acid) and reaction time (12–24 hours) to maximize efficiency .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR (in DMSO-d6 or CDCl3) to confirm regiochemistry and functional group integrity. For example, the piperidine protons appear as multiplet signals at δ 2.5–3.5 ppm, while the pyridine carboxamide carbonyl resonates at ~167 ppm in 13C^{13}C NMR .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98% by UV detection at 254 nm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify the molecular ion ([M+H]+^+) and fragment patterns, ensuring correct molecular weight (e.g., calculated m/z 392.19) .

Advanced Research Questions

Q. How can computational modeling predict the three-dimensional conformation of this compound and its interaction with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Use software like Schrödinger Maestro or GROMACS to simulate the compound’s flexibility in aqueous environments. The tetrahydroquinazolinyl group exhibits restricted rotation, stabilizing interactions with hydrophobic enzyme pockets .
  • Docking Studies : AutoDock Vina or Glide to model binding affinities with targets (e.g., kinase enzymes). The pyridine-4-carboxamide moiety forms hydrogen bonds with catalytic lysine residues, while the piperidine linker enhances solubility .
  • Quantum Chemical Calculations : DFT (B3LYP/6-31G*) to analyze electron density distributions, identifying nucleophilic/electrophilic sites for reactivity predictions .

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Cross-Validation : Combine 1H^1H-13C^{13}C HSQC/HMBC NMR to assign ambiguous proton-carbon correlations (e.g., distinguishing piperidine vs. tetrahydroquinazoline signals) .
  • X-ray Crystallography : Single-crystal diffraction (if crystallizable) to unambiguously confirm bond lengths and angles. The carboxamide bond typically shows a planar geometry with a dihedral angle <10° .
  • Isotopic Labeling : Synthesize 15N^{15}N-labeled analogs to clarify nitrogen environments in complex heterocycles .

Q. How does the compound’s structure-activity relationship (SAR) compare to analogs with modified heterocyclic moieties?

  • Methodological Answer :
  • Analog Synthesis : Replace the tetrahydroquinazoline core with triazolo[4,3-b]pyridazine (see ) or benzofuropyrimidine () to test bioactivity shifts.
  • Biological Assays : Screen analogs against kinase panels (e.g., EGFR, VEGFR2) to quantify IC50_{50} values. For example, replacing the methyl group on the quinazoline with chlorine increases potency by 10-fold due to enhanced hydrophobic interactions .
  • Pharmacophore Mapping : Use MOE or Discovery Studio to overlay analogs and identify critical pharmacophoric features (e.g., hydrogen bond acceptors at the carboxamide position) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.